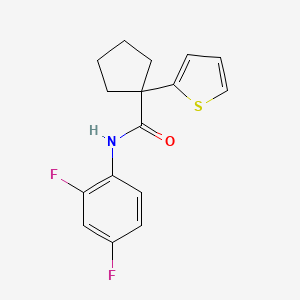

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

N-(2,4-Difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring two distinct substituents:

- Thiophen-2-yl group: A sulfur-containing heterocycle that may influence electronic properties and binding interactions.

The compound’s molecular formula is C₁₆H₁₄F₂NOS, with an estimated molar mass of 306 g/mol. Its structure combines a rigid cyclopentane core with polar amide functionality, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-11-5-6-13(12(18)10-11)19-15(20)16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXASQXGQHXJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the cyclopentane intermediate.

Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a substitution reaction.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared below with N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide (CAS: 1023540-70-6) , a structurally related cyclopentane carboxamide derivative.

| Property | N-(2,4-Difluorophenyl)-1-(Thiophen-2-yl)cyclopentane-1-carboxamide | N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |

|---|---|---|

| Molecular Formula | C₁₆H₁₄F₂NOS | C₁₉H₁₇ClF₃NO |

| Molar Mass (g/mol) | ~306 | 367.79 |

| Aryl Substituent | 2,4-Difluorophenyl | 4-Chloro-2-(trifluoromethyl)phenyl |

| Heterocyclic Group | Thiophen-2-yl (C₄H₃S) | Phenyl (C₆H₅) |

| Key Functional Groups | Cyclopentane carboxamide, thiophene | Cyclopentane carboxamide, phenyl, CF₃, Cl |

Pharmacological and Physicochemical Implications

Aryl Substituents

- The 2,4-difluorophenyl group in the target compound introduces moderate electron-withdrawing effects, which may enhance solubility compared to the 4-chloro-2-(trifluoromethyl)phenyl group in the analog .

Heterocyclic Groups

- The thiophene moiety in the target compound introduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking), whereas the phenyl group in the analog relies solely on hydrophobic and π-π interactions. Thiophene’s lower aromaticity compared to benzene may also alter conformational flexibility .

Molecular Weight and Lipophilicity

- The target compound’s lower molar mass (~306 vs. 367.79 g/mol) suggests improved permeability, while the analog’s bulkier substituents (CF₃, Cl) may favor target binding in hydrophobic pockets.

Biological Activity

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and data tables.

The compound has the following chemical structure:

- Molecular Formula : C12H12F2NOS

- Molecular Weight : 289.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 2,4-difluorobenzene with cyclopentanone to form the cyclopentane core, followed by the introduction of the thiophene ring and the carboxamide functional group through various coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The difluorophenyl group enhances hydrophobic interactions, while the thiophene moiety may contribute to π-π stacking with aromatic amino acids in proteins. The carboxamide group can form hydrogen bonds, influencing enzymatic activity and receptor binding.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit proliferation in various cancer cell lines, including:

These values indicate potent activity compared to standard chemotherapeutics such as doxorubicin.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies : A study conducted on HCT116 cells revealed that treatment with this compound led to a significant decrease in cell viability at concentrations as low as 5 µM. The mechanism was linked to G2/M phase cell cycle arrest and apoptosis induction.

- Animal Models : In vivo studies using mouse models of cancer showed that administration of this compound resulted in tumor size reduction by up to 50% compared to control groups, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.